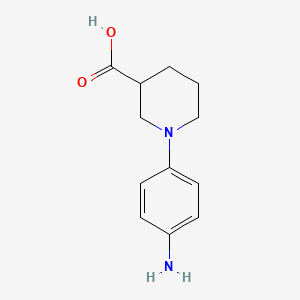

1-(4-Aminophenyl)piperidine-3-carboxylic acid

Description

1-(4-Aminophenyl)piperidine-3-carboxylic acid (CAS: 1177345-22-0) is a piperidine derivative featuring a carboxylic acid group at the 3-position and a 4-aminophenyl substituent on the piperidine nitrogen. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol. This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of prodrugs, antimicrobial agents, and bioactive molecules targeting protein interactions .

Properties

IUPAC Name |

1-(4-aminophenyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-3-5-11(6-4-10)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFGGTHQZGSMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672365 | |

| Record name | 1-(4-Aminophenyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177345-22-0 | |

| Record name | 1-(4-Aminophenyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)piperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenylacetic acid with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. Another approach is the reduction of 4-nitrophenylpiperidine-3-carboxylic acid using hydrogenation techniques.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The choice of catalysts, solvents, and reaction parameters is carefully optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)piperidine-3-carboxylic acid has found applications in several scientific fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate biological processes and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Physicochemical and Functional Differences

- Solubility : The carboxylic acid group in the target compound confers higher aqueous solubility compared to ester derivatives (e.g., ethyl ester in ) but lower than Boc-protected analogues (), which are tailored for organic-phase reactions .

- Bioactivity: The 4-aminophenyl group distinguishes the target compound from pyrimidinyl or pyrazinyl derivatives (). For instance, 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid () exhibits stronger aromatic interactions in enzyme-binding pockets, whereas the 4-aminophenyl group in the target compound facilitates hydrogen bonding in antimicrobial agents .

- Synthetic Utility : Boc-protected derivatives () are critical for multi-step syntheses requiring amine protection, while esters () serve as prodrugs or intermediates for hydrolysis to active acids .

Biological Activity

1-(4-Aminophenyl)piperidine-3-carboxylic acid, a derivative of piperidine, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- CAS Number : 1177345-22-0

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound has been shown to exhibit:

- Anticancer Activity : It has demonstrated potential in inhibiting tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies indicate that it may enhance the cytotoxic effects of established anticancer agents like bleomycin .

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This activity is particularly relevant in the context of Alzheimer's disease .

- Antiviral Properties : Some studies suggest that derivatives of piperidine, including this compound, may possess antiviral activity against influenza and coronaviruses, indicating potential applications in treating viral infections .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of this compound and related compounds:

Case Studies

- Cancer Therapy : In a study focusing on piperidine derivatives, this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism involved the induction of apoptosis, making it a candidate for further development as an anticancer agent .

- Alzheimer's Disease : Research highlighted the dual inhibition of AChE and BuChE by this compound, suggesting its potential as a therapeutic agent for cognitive disorders. The structure-activity relationship studies indicated that modifications to the piperidine ring could enhance its inhibitory potency .

- Antiviral Research : During investigations into novel antiviral agents, derivatives including this compound showed promise against respiratory viruses, indicating a broader application in infectious disease management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.